molecular formula C7H15ClN2O B3008988 N-(2-aminoethyl)cyclobutanecarboxamide hydrochloride CAS No. 1803599-34-9

N-(2-aminoethyl)cyclobutanecarboxamide hydrochloride

Cat. No.: B3008988
CAS No.: 1803599-34-9
M. Wt: 178.66
InChI Key: LURRVLXOYICMBR-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)cyclobutanecarboxamide hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a cyclobutane ring, an aminoethyl group, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

N-(2-aminoethyl)cyclobutanecarboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with proteins.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)cyclobutanecarboxamide hydrochloride is not available in the current resources. This compound may have been synthesized for research purposes, and its biological activity could be under investigation .

Safety and Hazards

Specific safety and hazard information for N-(2-aminoethyl)cyclobutanecarboxamide hydrochloride is not available in the current resources. As with all chemicals, it should be handled with appropriate safety measures .

Future Directions

The future directions of research involving N-(2-aminoethyl)cyclobutanecarboxamide hydrochloride are not specified in the available resources. Given its unique structure, it could be of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)cyclobutanecarboxamide hydrochloride typically involves the reaction of cyclobutanecarboxylic acid with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amide with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to optimize yield and purity. The final product is often purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)cyclobutanecarboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or amines.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride
  • N-(2-aminoethyl)cyclohexanecarboxamide hydrochloride
  • N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride

Uniqueness

N-(2-aminoethyl)cyclobutanecarboxamide hydrochloride is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel therapeutic agents.

Properties

IUPAC Name

N-(2-aminoethyl)cyclobutanecarboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c8-4-5-9-7(10)6-2-1-3-6;/h6H,1-5,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURRVLXOYICMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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